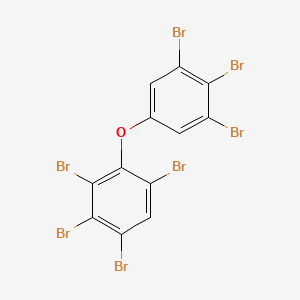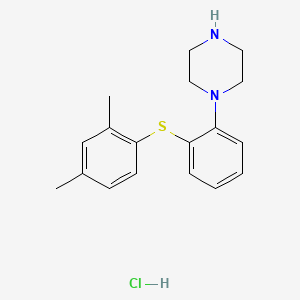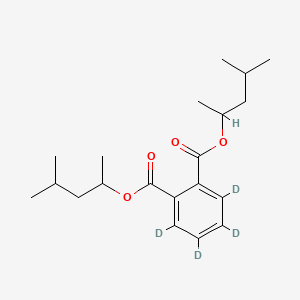
Bis(4-Methyl-2-pentyl) Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-Methyl-2-pentyl) Phthalate-d4, also known as BMPP, is a phthalate ester (PAE) that is extensively used as a plasticizer to improve the flexibility and durability of end products . It is also found in cosmetics and baby skin care products .
Molecular Structure Analysis
Bis(4-methyl-2-pentyl) Phthalate-d4 is the deuterium labeled Bis(4-methyl-2-pentyl) Phthalate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The molecular weight is 338.47, and the formula is C20H26D4O4 .Chemical Reactions Analysis
Bis(4-methyl-2-pentyl) Phthalate-d4 is used as a reference standard for the determination of the analyte in various samples by analytical methods .Physical And Chemical Properties Analysis
The molecular weight of Bis(4-Methyl-2-pentyl) Phthalate-d4 is 338.47, and the formula is C20H26D4O4 . The boiling point is 174 °C (Press: 6 Torr) .Applications De Recherche Scientifique
- Details : As a high-molecular-weight PAE, BMPP-d4 improves the softness and flexibility of plastics, making them more adaptable for different applications. Its use in polymers, such as polyvinyl chloride (PVC), contributes to the material’s mechanical properties and processability .
- Details : Researchers use BMPP-d4 to calibrate and validate analytical instruments, ensuring accurate quantification of phthalates in various samples. Its stable chemical properties make it an ideal reference compound .
- Details : BMPP-d4 is relevant in environmental studies, especially in areas affected by electronic waste (e-waste) recycling. Research has shown that e-waste processing introduces PAEs like BMPP-d4 into the environment, necessitating regulatory control .
- Details : BMPP-d4, like other PAEs, exhibits endocrine-disrupting properties. It can interfere with molecular targets in the body, affecting hormone levels. Researchers study its effects on health and reproductive systems .
- Details : Detectable concentrations of BMPP-d4 and its metabolites have been found in blood, urine, and semen samples worldwide. Assessing exposure levels helps estimate associated health risks .
- Details : Researchers explore BMPP-d4’s toxicity, bioaccumulation, and effects on aquatic and terrestrial organisms. These studies inform risk assessments and environmental protection strategies .
Plasticizer in Polymers and Materials
Analytical Reference Standard
Environmental Contaminant Studies
Endocrine Disruption Research
Health Risk Assessment
Toxicology and Ecotoxicology Studies
Mécanisme D'action
Target of Action
Bis(4-Methyl-2-pentyl) Phthalate-d4 is a deuterium-labeled version of Bis(4-Methyl-2-pentyl) Phthalate
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Safety and Hazards
Propriétés
IUPAC Name |
bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3/i7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXUVUVOTXFND-ULDPCNCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334578 |
Source


|
| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-Methyl-2-pentyl) Phthalate-d4 | |
CAS RN |
1398066-13-1 |
Source


|
| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

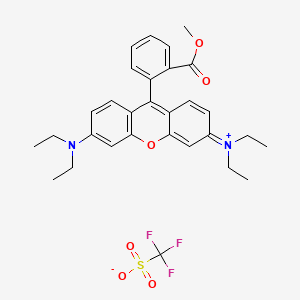
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/no-structure.png)
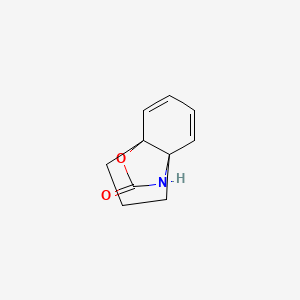

![1H-[1]Benzofuro[2',3':3,4]cyclobuta[1,2-b]azirene](/img/structure/B569663.png)
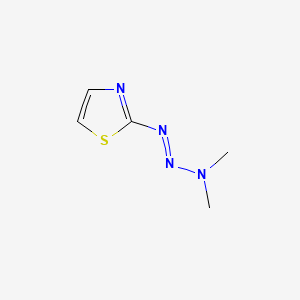

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)

